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Compound of Interest

Compound Name: Spinosine

Cat. No.: B1194846 Get Quote

An advanced UPLC-MS/MS method has been developed for the comprehensive identification

and quantification of spinosine and its metabolites. This application note provides detailed

protocols for researchers, scientists, and professionals in drug development, covering in vitro

metabolism, sample preparation, and the specific parameters for UPLC-MS/MS analysis. The

main metabolic reactions of spinosine include decarbonylation, demethylation, hydroxylation,

and hydrolysis-desugar.[1]

Experimental Workflow
The overall process for identifying spinosine metabolites involves several key stages, from

initial in vitro experiments to final data analysis. The workflow begins with incubating spinosine
with human liver microsomes to generate metabolites, followed by sample preparation to

remove interfering substances. The prepared samples are then analyzed by UPLC-MS/MS for

the separation and detection of the parent drug and its metabolites. The final step involves

processing the acquired data to identify and quantify the metabolic products.
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A flowchart of the experimental process.
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Experimental Protocols
In Vitro Metabolism with Human Liver Microsomes
(HLM)
This protocol describes the procedure for incubating spinosine with human liver microsomes

to study its metabolic fate in vitro. Cytochrome P450 enzymes present in the microsomes are

the primary drivers of these metabolic reactions.[1]

Reagents and Materials:

Spinosine stock solution (10 mM in DMSO)

Human Liver Microsomes (20 mg/mL)

NADPH regenerating system (e.g., GIBCO™ NADPH Regeneration System, Solution A

and B)

Phosphate buffer (0.1 M, pH 7.4)

Acetonitrile (ACN), HPLC grade

Incubator/water bath at 37°C

Protocol:

Prepare a 1 mM spinosine working solution by diluting the stock solution with phosphate

buffer.

In a microcentrifuge tube, pre-warm a mixture of 5 µL of HLM, 10 µL of NADPH

regenerating system solution A, and 925 µL of phosphate buffer at 37°C for 5 minutes.

Initiate the metabolic reaction by adding 10 µL of the 1 mM spinosine working solution

(final concentration 10 µM) and 50 µL of NADPH regenerating system solution B.

Incubate the reaction mixture at 37°C for 60 minutes.

Terminate the reaction by adding 1 mL of ice-cold acetonitrile.
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Vortex the tube for 1 minute and then centrifuge at 14,000 rpm for 10 minutes to

precipitate proteins.

Transfer the supernatant to a new tube for UPLC-MS/MS analysis.

Plasma Sample Preparation Protocol
This protocol outlines the protein precipitation method for extracting spinosine and its

metabolites from a plasma matrix.[2]

Reagents and Materials:

Rat or human plasma samples

Acetonitrile (ACN) containing an internal standard (IS), e.g., Theobromine (100 ng/mL).

Centrifuge

Protocol:

To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile

(containing the internal standard).

Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.

Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

Carefully collect the supernatant and transfer it to a clean tube.

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 80:20

Water:Acetonitrile with 0.1% formic acid).

Vortex for 30 seconds and transfer to an autosampler vial for injection.

UPLC-MS/MS Analysis Protocol
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This section details the instrumental parameters for the chromatographic separation and mass

spectrometric detection of spinosine and its metabolites.

UPLC System Conditions:

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

Mobile Phase A: 0.1% formic acid in water.[3]

Mobile Phase B: 0.1% formic acid in acetonitrile.

Flow Rate: 0.4 mL/min.

Column Temperature: 40°C

Injection Volume: 5 µL

Gradient Elution:

Time (min) %A %B

0.0 80 20

3.0 20 80

3.5 20 80

3.6 80 20

| 5.0 | 80 | 20 |

MS/MS System Conditions:

Mass Spectrometer: Triple quadrupole mass spectrometer

Ionization Mode: Positive Electrospray Ionization (ESI+).

Scan Type: Multiple Reaction Monitoring (MRM)

Capillary Voltage: 3.0 kV
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Source Temperature: 150°C

Desolvation Temperature: 400°C

Desolvation Gas Flow: 800 L/hr

Collision Gas: Argon

Data Presentation
Quantitative data should be organized into clear tables for straightforward interpretation and

comparison.

Table 1: MRM Transitions and Parameters for Spinosine and Potential Metabolites

Compound
Precursor
Ion (m/z)

Product Ion
(m/z)

Dwell Time
(s)

Cone
Voltage (V)

Collision
Energy (eV)

Spinosine 609.25 327.10 0.050 40 25

Demethyl-

spinosine
595.23 313.10 0.050 40 25

Hydroxy-

spinosine
625.24 327.10 0.050 42 28

Swertisin

(Metabolite)
447.10 327.05 0.050 35 22

Internal

Standard (IS)
181.07 124.00 0.050 25 15

Table 2: Hypothetical Quantitative Results of Spinosine Metabolites in Plasma
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Analyte
Retention Time
(min)

Concentration
(ng/mL)

%RSD (n=3) Accuracy (%)

Spinosine 2.85 152.6 4.2 98.5

Demethyl-

spinosine
2.70 25.8 6.1 102.1

Hydroxy-

spinosine
2.55 12.1 7.5 95.3

Swertisin 2.98 45.3 5.5 101.4

Spinosine Metabolic Pathway
The biotransformation of spinosine primarily involves Phase I metabolic reactions. The main

transformations observed are demethylation, hydroxylation, and the hydrolysis of sugar

moieties.[1] Cytochrome P450 enzymes are the principal catalysts for these oxidative

reactions. Another identified metabolic pathway for spinosine is its degradation by intestinal

bacteria into its metabolite, swertisin.[1]

Proposed Metabolic Pathway of Spinosine

Phase I Metabolism (CYP450) Gut Microbiota Metabolism

Spinosine
(C28H32O15)
m/z: 609.25

Demethyl-spinosine
(C27H30O15)
m/z: 595.23

Demethylation
(-CH2)

Hydroxy-spinosine
(C28H32O16)
m/z: 625.24

Hydroxylation
(+O)

Swertisin
(C22H22O10)
m/z: 447.10

Hydrolysis
(Deglycosylation)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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